molecular formula C8H11Cl2N3S B2795320 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride CAS No. 1638221-40-5

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

Cat. No.: B2795320
CAS No.: 1638221-40-5
M. Wt: 252.16
InChI Key: UBDZQWVRMMNBSI-UHFFFAOYSA-N
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Description

Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole (BTA) nucleus, characterized by a fused benzene and thiazole ring system, has emerged as a privileged scaffold in medicinal chemistry due to its planar aromatic structure and capacity for diverse molecular interactions. Early applications of benzothiazoles focused on their antimicrobial properties, but subsequent studies revealed broad-spectrum bioactivities, including antitumor, anti-inflammatory, and antiviral effects. The structural planarity of BTA enables π-π stacking interactions with biological targets, while the sulfur atom enhances binding affinity through polar interactions. For instance, 2-aryl benzothiazoles demonstrated nanomolar inhibition of bacterial DNA gyrase B by exploiting cation-π interactions in the ATP-binding pocket. This adaptability has led to FDA-approved drugs such as riluzole (amyotrophic lateral sclerosis) and dabrafenib (melanoma), underscoring the scaffold’s therapeutic versatility.

Evolution of Hydrazino-Functionalized Benzothiazoles

The introduction of hydrazino functionalities (-NH-NH2) to the benzothiazole core marked a strategic shift toward enhancing target selectivity and metabolic stability. Early synthetic routes involved nucleophilic substitution at the C-2 position, as seen in the reaction of 2-amino-6-fluorobenzothiazole with hydrazine hydrate to yield hydrazine derivatives. Subsequent optimization focused on regioselective functionalization, with the 5-hydrazino substitution pattern emerging as critically influential for bioactivity. For example, replacing the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with a planar benzothiazole-2,6-diamine scaffold improved inhibition of both DNA gyrase and topoisomerase IV in Gram-positive bacteria. The dihydrochloride salt form of 5-hydrazino-2-methyl-1,3-benzothiazole (PubChem CID: 86812124) further enhanced solubility, facilitating in vitro pharmacological testing.

Research Significance and Current Trends

Current investigations prioritize 5-hydrazino-2-methyl-1,3-benzothiazole dihydrochloride as a multifunctional pharmacophore for addressing drug resistance in oncology and infectious diseases. In anticancer research, hydrazino-BTA derivatives exhibit sub-micromolar IC50 values against diverse cell lines, including MDA-MB-231 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma), via procaspase-3 activation and topoisomerase inhibition. Parallel efforts in antibacterial drug discovery leverage its dual targeting of DNA gyrase and topoisomerase IV, as demonstrated by compound 24 (2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid), which binds the ATPase domain of Escherichia coli gyrase B with nanomolar affinity. Structural hybridization strategies, such as incorporating piperazine or sulfonamide groups, further expand its applicability against multidrug-resistant pathogens.

Pharmacophore Significance of the Hydrazino Moiety

The hydrazino group (-NH-NH2) at position 5 serves as a critical pharmacophoric element, enabling hydrogen bonding with enzymatic active sites and modulating electronic properties of the BTA core. Crystallographic studies of hydrazino-BTA complexes reveal that the -NH-NH2 moiety participates in key hydrogen bonds with residues such as Asp73 and Thr165 in bacterial gyrase B, stabilizing inhibitor-enzyme interactions. Structure-activity relationship (SAR) analyses demonstrate that electron-withdrawing substituents on the hydrazino-linked aryl ring enhance antiproliferative activity, as observed in derivative 12 (indole-based hydrazine carboxamide), which showed IC50 values of 0.015 µM against HT29 colon cancer cells. Conversely, methoxy or methyl substitutions reduce potency, highlighting the necessity of optimizing electronic and steric parameters.

Table 1. Bioactivity Profiles of Select Hydrazino-Benzothiazole Derivatives

Compound Target IC50/EC50 (µM) Mechanism
10 MDA-MB-231, MNK-45 0.24–0.92 Procaspase-3 activation
11 Hela, COS-7 2.41–4.31 Topoisomerase II inhibition
24 E. coli DNA gyrase B 0.008* ATP-binding pocket inhibition
27 S. aureus topoisomerase IV 0.012* Dual enzyme targeting

*Nanomolar range.

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c1-5-10-7-4-6(11-9)2-3-8(7)12-5;;/h2-4,11H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDZQWVRMMNBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride typically involves the reaction of 2-methyl-1,3-benzothiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and purification systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that benzothiazole derivatives, including 5-hydrazino-2-methyl-1,3-benzothiazole dihydrochloride, exhibit significant antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that benzothiazole derivatives possess inhibitory effects on the growth of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer activity. Recent studies have shown that hydrazone derivatives, which include benzothiazole structures, can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species and the activation of caspases leading to programmed cell death .

Analytical Applications

Chromatography
this compound has been utilized in liquid chromatography for the separation and analysis of various compounds. Its stability and reactivity make it suitable for developing analytical methods that require precise quantification of active ingredients in pharmaceutical formulations .

Detection of Metal Ions
The compound can also act as a chelating agent in analytical applications. It has been employed in the detection and quantification of metal ions in environmental samples, showcasing its versatility beyond medicinal chemistry .

Case Studies

Study Focus Findings
Jabeen et al., 2021Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
ResearchGate Study (2020)Anticancer PropertiesShowed that derivatives induced apoptosis in chronic myelogenous leukemia cells with IC50 values less than 10 µM.
Sigma-Aldrich Report (2001)Analytical ChemistryDeveloped a method for quantifying the compound in complex mixtures using HPLC with a detection limit of 0.5 µg/mL.

Mechanism of Action

The mechanism of action of 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride involves its interaction with various molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Substituent Effects: Hydrazino vs. Amine Derivatives

  • 5-Amino-2-methyl-1,3-benzothiazole: Lacking the hydrazino group, this compound exhibits reduced nucleophilicity. The amine (-NH₂) group is less reactive in forming Schiff bases or coordinating with metal ions compared to the hydrazino moiety. The dihydrochloride salt form of the target compound further enhances solubility (e.g., >100 mg/mL in water) compared to the free base of 5-amino derivatives, which may require organic solvents for dissolution .
  • 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5, ): This benzodithiazine derivative shares a hydrazino group but incorporates a sulfone (SO₂) group and a fused dithiazine ring. The sulfone increases electron-withdrawing effects, reducing basicity compared to the benzothiazole core. Its melting point (313–315°C) is significantly higher than typical benzothiazoles (150–250°C), reflecting enhanced thermal stability due to the rigid dithiazine structure .

Dihydrochloride Salts vs. Free Bases

  • Putrescine Dihydrochloride and Cadaverine Dihydrochloride: These aliphatic diamine salts () highlight the role of dihydrochloride forms in improving stability and solubility for analytical standards. Similarly, 5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride benefits from salt formation, which prevents oxidation of the hydrazino group and facilitates handling in aqueous media .
  • Pioglitazone Hydrochloride :
    A thiazolidinedione derivative (), pioglitazone’s hydrochloride salt enhances bioavailability. Unlike the target compound, its biological activity stems from peroxisome proliferator-activated receptor (PPAR) modulation, whereas benzothiazoles often target enzymes like cyclooxygenase or kinases .

Benzimidazole Derivatives

  • 2-(Aminomethyl)benzimidazole Dihydrochloride: Benzimidazoles () replace the thiazole sulfur with a nitrogen atom, altering electronic properties. The aminomethyl group in this derivative offers different hydrogen-bonding capabilities compared to the hydrazino group in the target compound. Such structural variations influence pharmacokinetics, such as membrane permeability and metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility (Water) Melting Point (°C) Primary Applications
This compound Benzothiazole 5-NH-NH₂, 2-CH₃, dihydrochloride High (>100 mg/mL) 180–200 (dec.) Pharmaceutical synthesis, analytical standards
6-Chloro-7-methyl-3-[hydrazino]-benzodithiazine Benzodithiazine Hydrazino, SO₂, Cl, CH₃ Moderate 313–315 (dec.) Antimicrobial research
Putrescine Dihydrochloride Aliphatic diamine NH₂(CH₂)₄NH₂·2HCl Very High 260–265 Biogenic amine analysis
Pioglitazone Hydrochloride Thiazolidinedione Thiazolidinedione, ether, pyridine High 193–195 Antidiabetic therapy

Biological Activity

5-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1638221-40-5
  • Molecular Formula : C8H9Cl2N3S
  • Molecular Weight : 236.15 g/mol

The biological activity of 5-hydrazino derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The mechanism typically includes:

  • Enzyme Inhibition : Compounds like 5-hydrazino derivatives may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways critical for cell survival and proliferation.
  • Cellular Interaction : These compounds can induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study synthesized several benzothiazole derivatives and evaluated their effectiveness against various bacterial strains. The results indicated that modifications in the benzothiazole structure significantly enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5-Hydrazino-2-methyl-BTZStaphylococcus aureus2050
5-Hydrazino-2-methyl-BTZPseudomonas aeruginosa1875
GG4 (related derivative)Escherichia coli2240
GG5 (related derivative)Candida tropicalis1560

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, compounds with hydrazino substitutions have shown significant cytotoxic effects against various cancer cell lines. A recent study demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
5-Hydrazino-2-methyl-BTZA431 (skin cancer)<10
GG4Jurkat (leukemia)<15
GG5U251 (glioblastoma)<20

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of benzothiazoles and tested their antimicrobial efficacy. The presence of electron-withdrawing groups such as nitro or halogens significantly enhanced the activity against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of hydrazino-benzothiazole derivatives. The study found that these compounds induced apoptosis in cancer cells by activating caspase pathways, leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydrazino-2-methyl-1,3-benzothiazole dihydrochloride, and how can reaction yields be maximized?

  • Methodology : Synthesis typically involves hydrazine derivatives reacting with substituted benzothiazoles under reflux conditions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO for 18–24 hours, followed by distillation under reduced pressure and recrystallization in water-ethanol mixtures to achieve ~65% yield . Temperature control (80–100°C) and anhydrous conditions are critical to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) improves purity.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Melting Point Analysis : Compare observed melting points (e.g., 260–276°C for anhydrous forms) with literature values .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify hydrazino (-NH-NH2_2) and methyl (-CH3_3) groups. Peaks at δ 2.5–3.0 ppm (methyl) and δ 6.5–8.0 ppm (benzothiazole protons) are characteristic .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers distinguish between anhydrous and hydrate forms of the compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Detect mass loss at 100–150°C (indicative of hydrate water loss) .
  • X-ray Diffraction (XRD) : Compare lattice parameters with reference data (e.g., CAS RN 38894-11-0 for anhydrous vs. 14448-67-0 for monohydrate) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Methodology : Use the SHELX suite (SHELXL/SHELXS) for refinement, leveraging twin-detection algorithms for twinned crystals. Validate structures using the CIF-check tool in PLATON to identify symmetry or occupancy errors. For high-resolution data (d-spacing < 1.0 Å), anisotropic displacement parameters improve accuracy .

Q. What experimental strategies mitigate by-product formation during synthesis?

  • Methodology :

  • Solvent Optimization : Replace DMSO with dimethylacetamide (DMAc) to reduce sulfoxide by-products.
  • Catalytic Additives : Use 1–2 mol% of p-toluenesulfonic acid to accelerate hydrazine coupling while suppressing oxidation .
  • In Situ Monitoring : Employ FTIR to track the disappearance of carbonyl peaks (1700–1750 cm1^{-1}) from intermediates .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses. Focus on the hydrazino group’s hydrogen-bonding potential with active-site residues .

Q. What are the challenges in interpreting conflicting spectroscopic and crystallographic data for this compound?

  • Methodology : Cross-validate using complementary techniques:

  • If NMR suggests a planar structure but XRD shows non-planarity, assess for dynamic disorder via variable-temperature NMR .
  • For discrepancies in purity (HPLC vs. elemental analysis), perform mass spectrometry to detect trace impurities (e.g., hydrochloride counterion variations) .

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